molecular formula C17H26N4 B11733671 N,N-dimethyl-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline

N,N-dimethyl-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline

Cat. No.: B11733671
M. Wt: 286.4 g/mol
InChI Key: CVPZSUVBOICWOI-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline: is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a pyrazole ring attached to an aniline moiety through a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyrazole to Aniline: The synthesized pyrazole is then reacted with 4-(chloromethyl)-N,N-dimethylaniline in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of dyes and pigments.
  • Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    N,N-dimethylaniline: Lacks the pyrazole ring, making it less complex and potentially less bioactive.

    4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of the pyrazole moiety.

    1-methyl-3-(propan-2-yl)-1H-pyrazole: Lacks the aniline component, making it structurally simpler.

Uniqueness: N,N-dimethyl-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline is unique due to the combination of the pyrazole ring and the aniline moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H26N4

Molecular Weight

286.4 g/mol

IUPAC Name

N,N-dimethyl-4-[[(2-methyl-5-propan-2-ylpyrazol-3-yl)methylamino]methyl]aniline

InChI

InChI=1S/C17H26N4/c1-13(2)17-10-16(21(5)19-17)12-18-11-14-6-8-15(9-7-14)20(3)4/h6-10,13,18H,11-12H2,1-5H3

InChI Key

CVPZSUVBOICWOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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